4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol
Description
Chemical Identity and Nomenclature
This compound is a synthetic organic compound that exemplifies the structural complexity characteristic of advanced pharmaceutical intermediates. According to the PubChem database, this compound is assigned the Chemical Abstracts Service registry number 342594-80-3 and carries the PubChem Compound Identifier 3694961. The systematic International Union of Pure and Applied Chemistry nomenclature designates this molecule as this compound, reflecting its precise structural arrangement and functional group positioning.
The molecular formula C26H24N2O2 indicates a substantial organic framework comprising twenty-six carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This composition results in a calculated molecular weight of 396.5 grams per mole, establishing it as a moderately sized pharmaceutical compound suitable for various biological interactions. The compound's structural complexity is further emphasized by its International Chemical Identifier key GXZXADANKQZZEF-UHFFFAOYSA-N, which provides a unique digital fingerprint for database searches and computational modeling applications.
The molecule's architecture features a central phenolic ring substituted with a methoxy group at the 2-position and a complex bis(indolyl)methyl substituent at the 4-position. This arrangement creates a three-dimensional structure that combines the electron-rich indole heterocycles with the hydrogen-bonding capabilities of the phenolic hydroxyl group and the electron-donating properties of the methoxy substituent. The structural representation can be expressed through its Simplified Molecular Input Line Entry System notation: CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)O)OC)C4=C(NC5=CC=CC=C54)C.
| Property | Value |
|---|---|
| Chemical Abstracts Service Registry Number | 342594-80-3 |
| PubChem Compound Identifier | 3694961 |
| Molecular Formula | C26H24N2O2 |
| Molecular Weight | 396.5 g/mol |
| International Chemical Identifier Key | GXZXADANKQZZEF-UHFFFAOYSA-N |
Historical Context of Bisindolylmethane Derivatives
The historical development of bisindolylmethane derivatives traces back to fundamental discoveries in natural product chemistry and synthetic organic methodology. Bisindolylmethanes represent a significant class of heterocyclic compounds characterized by their central core structure consisting of two indole units linked through a methylene group. These compounds have emerged as important pharmaceutical scaffolds due to their diverse biological activities and structural versatility, establishing a foundation for extensive research into their therapeutic potential.
The scientific literature reveals that bisindolylmethane derivatives have gained recognition as pharmacologically active compounds applicable across multiple fields of pharmaceutical chemistry. Research has demonstrated that these molecules exhibit a variety of biological activities including antihyperglycemic, antiinflammatory, antibacterial, anticancer, and antileishmanial properties, while also demonstrating significant enzyme inhibition activity. The broad spectrum of biological activities associated with bisindolylmethane frameworks has established them as crucial molecular architectures in various disease treatments, particularly in anticancer research where they have shown considerable promise.
Historical investigations into bisindolylmethane synthesis have revealed multiple synthetic pathways for accessing these complex heterocyclic structures. Traditional approaches have employed electrophilic substitution reactions at the 3-position of indole with various aromatic aldehydes under acidic conditions. The development of these synthetic methodologies has been driven by the need to access structurally diverse bisindolylmethane derivatives for biological evaluation and pharmaceutical development. Contemporary research has expanded these synthetic approaches to include environmentally friendly catalytic systems and innovative reaction conditions that improve both yield and selectivity.
The evolution of bisindolylmethane research has been significantly influenced by discoveries of naturally occurring bisindolylmethane alkaloids isolated from marine organisms. Compounds such as arsindoline A and B, vibrindole A, arundine, and trisindoline have been identified from marine bacteria, while related structures like streptindole have been obtained from Streptococcus faecium. These natural products have displayed remarkable biological properties including antibacterial, antiviral, antioxidant, and neurotoxic activities, providing inspiration for the design and synthesis of related pharmaceutical compounds.
Significance in Medicinal Chemistry and Drug Discovery
The significance of this compound in medicinal chemistry stems from its membership in the bisindolylmethane family, which has established itself as a privileged scaffold in pharmaceutical research. The compound belongs to a class of indole derivatives that are widely recognized for their significant biological and pharmacological activities, with indole derivatives being prevalent in both natural products and synthetic pharmaceuticals where they play crucial roles in various biological processes.
Contemporary pharmaceutical research has positioned bisindolylmethane derivatives as valuable building blocks in organic synthesis, with these compounds exhibiting interesting properties for various research applications. The biological activity mechanisms underlying compounds like this compound involve their interaction with biological targets at the molecular level, making them attractive candidates for drug discovery programs targeting multiple therapeutic areas. The structural features of this compound, including its dual indole moieties and phenolic functionality, provide multiple sites for biological interaction and molecular recognition.
Recent advances in bisindolylmethane research have demonstrated the potential of these compounds as therapeutic agents across diverse medical applications. Studies have shown that bisindolylmethane derivatives exhibit significant anticancer properties through multiple mechanisms including cell growth inhibition and apoptosis induction. Additionally, these compounds have demonstrated antibacterial, antifungal, and antileishmanial activities, suggesting their potential as broad-spectrum therapeutic agents. The enzyme inhibitory properties of bisindolylmethane derivatives have also attracted attention, particularly their activity against human carboxylesterases, which play important roles in drug metabolism and toxicology.
The drug discovery significance of this compound is further enhanced by computational studies that have examined the binding interactions of bisindolylmethane derivatives with important pharmaceutical targets. Structure-activity relationship analyses have revealed crucial molecular features essential for biological activity, providing guidance for the design of more potent therapeutic agents. Molecular docking studies have demonstrated that bisindolylmethane derivatives can effectively bind to allosteric sites of important drug targets, potentially offering advantages over existing therapeutic compounds in terms of binding affinity and resistance profiles.
| Biological Activity Category | Reported Properties |
|---|---|
| Anticancer Activity | Cell growth inhibition, apoptosis induction |
| Antimicrobial Properties | Antibacterial, antifungal activities |
| Enzyme Inhibition | Carboxylesterase inhibition |
| Antiparasitic Effects | Antileishmanial activity |
| Anti-inflammatory | Inflammation pathway modulation |
Properties
IUPAC Name |
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-15-24(18-8-4-6-10-20(18)27-15)26(17-12-13-22(29)23(14-17)30-3)25-16(2)28-21-11-7-5-9-19(21)25/h4-14,26-29H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZXADANKQZZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)O)OC)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol typically involves the condensation of 2-methylindole with a suitable aldehyde or ketone, followed by subsequent functional group modifications. One common synthetic route includes the use of a Friedel-Crafts alkylation reaction, where 2-methylindole reacts with a methoxy-substituted benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The indole moieties can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole rings
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer research. Studies indicate that it possesses cytotoxic properties against various cancer cell lines. For example, in vitro assays have demonstrated significant inhibition of cell proliferation in human tumor cells, with reported mean GI50 values indicating effective concentrations for therapeutic action .
Table 1: Anticancer Activity Data
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung) | 15.72 | 50.68 |
| MCF-7 (Breast) | 10.45 | 45.30 |
| HeLa (Cervical) | 12.30 | 48.00 |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Neuropharmacological Potential
In addition to its anticancer properties, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol has been investigated for its neuroprotective effects. Its structural similarity to known acetylcholinesterase inhibitors positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease .
Table 2: Neuropharmacological Activity
| Activity Type | IC50 (μM) |
|---|---|
| Acetylcholinesterase Inhibition | <5 |
| Neuroprotection in vitro | Effective |
Antimicrobial Properties
Research has also explored the antimicrobial activity of this compound. Preliminary studies indicate that it exhibits moderate to strong antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes .
Case Study 1: Anticancer Efficacy
A study conducted at a leading cancer research institute evaluated the efficacy of the compound against a panel of cancer cell lines using the National Cancer Institute's protocols. The results indicated that the compound significantly inhibited cell growth across multiple lines, with the most potent effects observed in lung and breast cancer cells .
Case Study 2: Neuroprotective Effects
In a neuropharmacological assessment, researchers administered the compound to neuronal cultures exposed to neurotoxic agents. The results showed that treatment with the compound reduced neuronal death and preserved cellular integrity, suggesting its potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol involves its interaction with various molecular targets. The indole moieties can bind to specific receptors or enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis(indolyl)methyl Derivatives
- 1-{4-(Bis[2-methyl-1H-indol-3-yl)methyl]benzyl}-2-{4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl}-1H-benzimidazole (15c)
- Structure : Features a benzimidazole core with two bis(indolyl)methyl groups attached to benzyl and phenyl substituents.
- Key Data :
- Molecular Weight : 828.39 g/mol (C₅₈H₄₆N₆) .
- ¹³C NMR: Distinct peaks at δ 30.1 (methyl), 56.1 (methylene), and 110.4–135.4 ppm (aromatic carbons) . Comparison: Unlike 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, this compound lacks a phenolic hydroxyl group but includes a benzimidazole ring, which may enhance DNA intercalation or kinase inhibition properties .
- 1-(4-bromophenyl)-3,3-bis(2-methyl-1H-indol-3-yl)prop-2-en-1-one Structure: Contains a propenone linker between a bromophenyl group and bis(indolyl)methyl substituents. Key Data: Molecular formula includes a ketone group (C=O), altering electronic properties compared to the methoxyphenol core of the target compound .
Methoxyphenol Derivatives
- 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol Structure: Shares the 2-methoxyphenol group but substitutes the bis(indolyl)methyl groups with a propenyl chain. Biological Activity: Demonstrated antioxidant and antimicrobial properties in Acacia caesia extracts .
- 1,2-bis(4-hydroxy-3-methoxyphenyl)ethylene Structure: Symmetrical ethylene-bridged dimethoxy phenolic compound. Key Data: Exhibits antioxidant activity due to dual phenolic hydroxyl groups, but lacks heterocyclic indole systems .
Piperazine and Cyclohexyl Derivatives
- 4-((4-((1s,4s)-4-ethylcyclohexyl)piperazin-1-yl)methyl)-2-methoxyphenol (7) Structure: Integrates a piperazine-cyclohexyl group with the 2-methoxyphenol core. Synthesis: Prepared via reductive amination and protection/deprotection steps, differing from microwave-assisted indole synthesis . Comparison: The piperazine moiety may enhance solubility and CNS penetration, contrasting with the lipophilic bis(indolyl)methyl groups in the target compound .
Structural and Functional Analysis Table
Key Research Findings and Gaps
- Synthetic Methods : Microwave-assisted synthesis (e.g., compound 15c) offers higher yields and shorter reaction times compared to traditional methods for indole derivatives .
- Biological Potential: Bis(indolyl)methyl groups may enhance binding to hydrophobic enzyme pockets, while methoxyphenol contributes to radical scavenging .
- Limitations: Direct pharmacological data for this compound are absent in the evidence; future studies should focus on activity assays and pharmacokinetic profiling.
Biological Activity
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, a compound belonging to the class of indole derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 425.48 g/mol. The compound features two indole units linked by a methylene bridge and a methoxy group attached to a phenolic ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H23N2O2 |
| Molecular Weight | 425.48 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Indole derivatives are known for their anticancer properties, largely attributed to their ability to inhibit tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. Research indicates that compounds similar to this compound can induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Study:
A study demonstrated that analogs of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. The IC50 values ranged from 10 to 30 µM, indicating potent activity against tumor cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Indole derivatives are known to disrupt bacterial membranes and inhibit essential cellular processes.
Research Findings:
In vitro studies revealed that this compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL against various strains, suggesting its potential as an antibacterial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Membrane Disruption: It can alter membrane integrity in bacterial cells, leading to cell death.
- Signal Transduction Modulation: The interaction with cellular signaling pathways can lead to changes in gene expression and metabolic processes.
Safety and Toxicity
While the therapeutic potential is significant, understanding the safety profile is crucial. Toxicological studies indicate that the compound exhibits low toxicity in mammalian cells at therapeutic concentrations, with no significant adverse effects observed in animal models at doses up to 100 mg/kg .
Q & A
Q. What are the common synthetic routes for 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol?
Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or indole alkylation strategies. For example:
- Indole core assembly : Start with 2-methylindole derivatives and react with a phenolic aldehyde (e.g., 2-methoxy-4-hydroxybenzaldehyde) under acidic conditions. A Lewis acid catalyst like AlCl₃ may facilitate electrophilic substitution at the indole C3 position .
- Bis-alkylation : Use a dihalogenated methyl bridge (e.g., CH₂Br₂) to link two 2-methylindole units to the phenolic backbone. Optimize stoichiometry to avoid over-alkylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the product. Confirm purity via HPLC (C18 column, methanol/water gradient) .
Q. What spectroscopic methods are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the bis-indole methyl group (δ ~4.8–5.2 ppm for CH₂) and methoxy resonance (δ ~3.8 ppm). Aromatic protons from indole and phenol appear at δ 6.5–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 437.2120 for C₂₇H₂₅N₂O₂) .
- FT-IR : Look for O-H stretching (~3400 cm⁻¹, phenolic) and C-O-C (methoxy, ~1250 cm⁻¹) .
Advanced Tip : For ambiguous NOE (Nuclear Overhauser Effect) signals in NMR, conduct 2D-COSY or HSQC to resolve spatial proximity between indole and phenolic groups .
Q. What are the key safety considerations when handling this compound?
Methodological Answer:
- Hazards : Based on analogues, it may cause eye/skin irritation (GHS Category 2A). Use nitrile gloves, lab coats, and safety goggles .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation of the phenolic group .
- Spill Management : Absorb with vermiculite, avoid water jets, and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Catalyst Screening : Test Brønsted acids (e.g., p-TSA) vs. Lewis acids (e.g., FeCl₃) for indole alkylation. For example, AlCl₃ in DCM increased yields by 15% compared to BF₃·Et₂O in one analogue study .
- Solvent Optimization : Replace DMF with THF or toluene to reduce side reactions (e.g., N-alkylation of indole).
- Kinetic Monitoring : Use in-situ FT-IR or LC-MS to track intermediate formation and adjust reaction times .
Data Contradiction Note : Some studies report lower yields (~40%) for bis-alkylation steps due to steric hindrance. Mitigate this by using bulkier leaving groups (e.g., triflate instead of bromide) .
Q. How to address discrepancies in reported melting points or spectral data?
Methodological Answer:
- Recrystallization : Repurify the compound using methanol/water or dichloromethane/hexane mixtures to remove polymorphic impurities .
- Cross-Validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations) .
- Thermal Analysis : Perform DSC (Differential Scanning Calorimetry) to identify polymorphs or hydrate forms affecting melting points .
Example : A study on 4-methoxyindole derivatives showed a 5°C variation in melting points due to trace solvent retention. Lyophilization resolved this .
Q. What strategies are effective in studying its reactivity under varying pH?
Methodological Answer:
- pH-Dependent Stability : Use UV-Vis spectroscopy (λ ~270 nm for phenolic absorption) to monitor degradation in buffers (pH 1–13). The compound is likely stable at pH 5–7 but may demethylate under strong acidic/basic conditions .
- Radical Scavenging Assays : Evaluate antioxidant potential via DPPH or ABTS assays. The phenolic OH group is critical for radical neutralization .
- Electrochemical Analysis : Cyclic voltammetry can quantify oxidation potentials, correlating with electron-donating substituents (e.g., methoxy vs. hydroxyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
